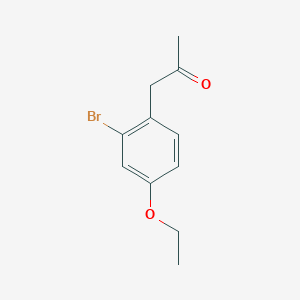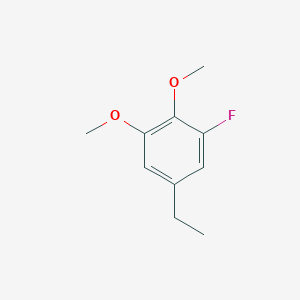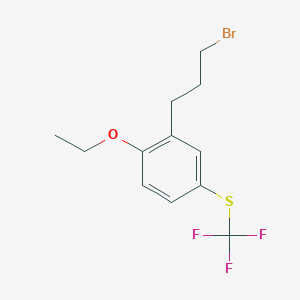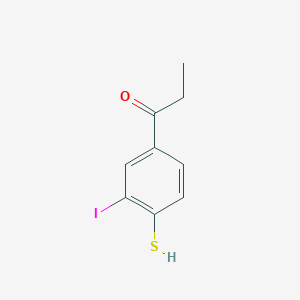![molecular formula C10H17NO4 B14062625 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-D-Cyclopropylglycine can be synthesized through various methods. One common approach involves the use of a bifunctional enzyme that integrates reductive amination and coenzyme regeneration activities. This method has shown an improved reaction rate and high substrate concentration . Another method involves the carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides .
Industrial Production Methods
For industrial production, the NADH-driven biocatalytic system is often employed. This system allows for continuous synthesis with high conversion yields and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Cyclopropylglycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
Boc-D-Cyclopropylglycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-D-Cyclopropylglycine involves its incorporation into peptide sequences, which alters the protein structure and biological properties. The presence of the cyclopropyl group restricts rotation about the carbon-carbon bond, making the peptide chain more resistant to hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylglycine: Similar in structure but lacks the Boc protecting group.
Cyclopropylalanine: Contains an additional methyl group compared to Boc-D-Cyclopropylglycine.
Cyclopropylserine: Contains a hydroxyl group instead of the Boc protecting group.
Uniqueness
Boc-D-Cyclopropylglycine is unique due to its Boc protecting group, which enhances its stability and makes it suitable for solid-phase peptide synthesis .
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
2-[cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13)/i1D |
InChI-Schlüssel |
VPTQREPNFSXDEM-MICDWDOJSA-N |
Isomerische SMILES |
[2H]CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


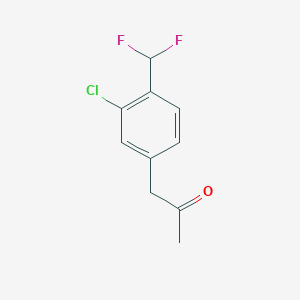


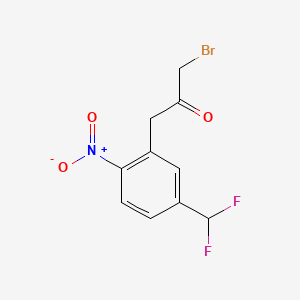
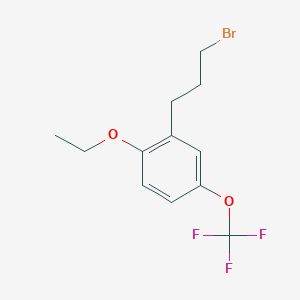
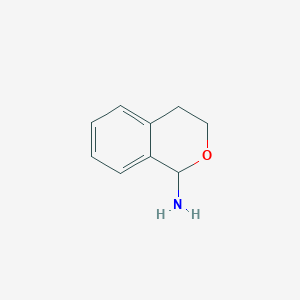
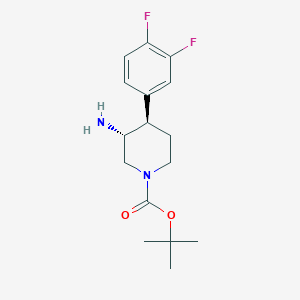
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
